![molecular formula C12H19N3O B2808200 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine CAS No. 1892434-43-3](/img/structure/B2808200.png)
2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine” is a chemical compound with the CAS Number: 1892434-43-3 . It has a molecular weight of 221.3 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 221.3 . The InChI Code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Catalyst Development and Organometallic Chemistry
Research has demonstrated the utility of related pyridine and iminopyridine derivatives in catalysis and organometallic chemistry. These compounds serve as ligands in palladium(II) complexes, which have shown significant potential as selective catalysts in ethylene dimerization processes. The synthesis of these complexes involves the reaction of pyridine-imine ligands with palladium chloride and methylaluminoxane (MAO) to yield catalysts with high activity in ethylene oligomerization to produce linear alpha-olefins (Nyamato et al., 2015). Additionally, these palladium(II) complexes have been employed in the methoxycarbonylation of olefins, further illustrating the versatility of pyridine derivatives in catalytic applications (Zulu et al., 2020).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, pyridine derivatives, including those structurally similar to 2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine, have shown promise. For instance, certain pyridine-based compounds have been synthesized and evaluated for their biological activity, including antioxidant properties and acetylcholinesterase inhibitory activity, which are pivotal in the development of treatments for neurodegenerative diseases (Vargas Méndez & Kouznetsov, 2015).
Material Science and Corrosion Inhibition
In material science, pyridine derivatives have been studied for their corrosion inhibition properties. Research focusing on the adsorption and inhibition effect of pyridine compounds on mild steel in hydrochloric acid environments has provided insights into their potential as corrosion inhibitors. These studies involve gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the protective capabilities of these compounds (Ansari et al., 2015).
Direcciones Futuras
The development of cancer treatments requires continuous exploration and improvement, in which the discovery of new drugs for the treatment of cancer is still an important pathway . Compounds with structures similar to “2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine” have shown promising results in anticancer activity, indicating potential future directions for research .
Propiedades
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-7-4-10(5-8-15)9-16-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAPBOXXDPKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)
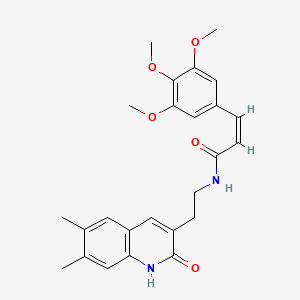
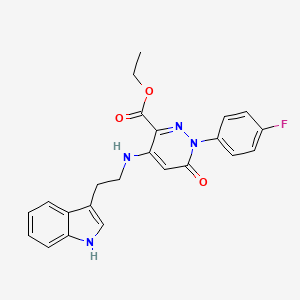
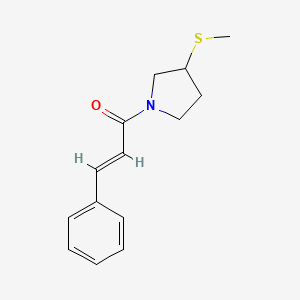
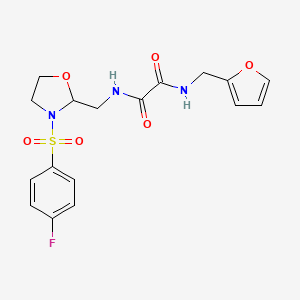
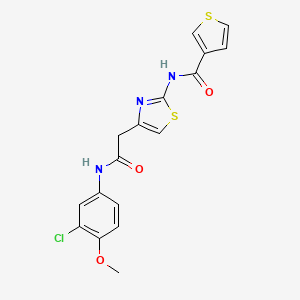
![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)
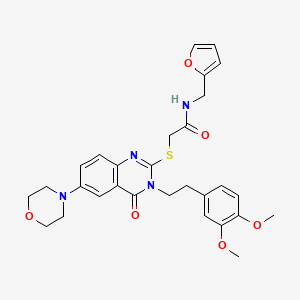
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)
methane](/img/structure/B2808139.png)

